2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and pyrrolidine rings are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzimidazole ring might participate in electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of polar functional groups like the acetamide could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Activity : A novel series of 2-mercaptobenzimidazole derivatives showed excellent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. Compounds demonstrated good cytotoxic activities in vitro, indicating potential as antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
- MRSA Inhibition : N-substituted benzimidazole derivatives were found to be potent inhibitors against Methicillin Resistant Staphylococcus aureus (MRSA), with certain derivatives displaying significant antibacterial activity, suggesting their use in addressing antibiotic resistance (Chaudhari et al., 2020).
Cytotoxic Applications
- Cancer Cell Line Activity : Certain benzimidazole derivatives have been synthesized with the aim of evaluating their cytotoxic and antiproliferative activities against various cancer cell lines. These compounds showed promising results, indicating their potential use in cancer therapy (Noolvi et al., 2014), (Özkay, Yurttaş, Dikmen, & Engür, 2016).
Anthelmintic Applications
- Potential Anthelmintic Agents : The synthesis and biological evaluation of novel 2-phenyl benzimidazole-1-acetamide derivatives have shown promising results as potential anthelmintic agents, indicating their potential use in treating parasitic worm infections (Sawant & Kawade, 2011).
Mechanism of Action
Target of Action
Similar benzimidazole-derived compounds have been reported to show antagonistic activity against bothangiotensin II AT 1 and endothelin ET A receptors . These receptors play crucial roles in regulating blood pressure and maintaining cardiovascular homeostasis.
Mode of Action
It can be inferred from related studies that the compound may interact with its targets (such as angiotensin ii at 1 and endothelin et a receptors) to exert its effects .
Biochemical Pathways
Given its potential interaction with angiotensin ii at 1 and endothelin et a receptors, it may influence therenin-angiotensin system and endothelin system , which are involved in blood pressure regulation and cardiovascular function .
Result of Action
Based on its potential antagonistic activity against angiotensin ii at 1 and endothelin et a receptors, it may lead tovasodilation and a decrease in blood pressure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(14-23-15-22-18-10-4-5-11-19(18)23)21-13-17-9-6-12-24(17)16-7-2-1-3-8-16/h1-5,7-8,10-11,15,17H,6,9,12-14H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQDTAZKXSLRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.